Strategic Handling and Risk Assessment of (R)-1,2-Bis(tosyloxy)propane
Strategic Handling and Risk Assessment of (R)-1,2-Bis(tosyloxy)propane
An In-Depth Technical Guide for Pharmaceutical Development
Part 1: Executive Technical Summary
Compound: (R)-1,2-Bis(tosyloxy)propane CAS: 17096-12-7 Synonyms: (R)-Propylene glycol ditosylate; (R)-1,2-Propanediol di-p-toluenesulfonate.
This guide moves beyond the standard GHS classifications found in a commodity Safety Data Sheet (SDS). For researchers and drug developers, particularly those working on antiretroviral therapies (e.g., Tenofovir derivatives), this molecule represents a critical duality : it is a high-value chiral synthon essential for introducing stereochemical integrity, yet it acts as a bifunctional alkylating agent .
Consequently, it falls under the scrutiny of ICH M7 guidelines regarding mutagenic impurities. This document outlines the containment, toxicological mechanism, and deactivation protocols required to handle this compound with the rigor demanded by GMP environments.
Part 2: Physicochemical & Stability Profile
Understanding the physical state and reactivity is the first line of defense. Unlike simple solvents, this sulfonate ester requires strict control over moisture and temperature to prevent degradation into corrosive acids or uncontrolled alkylation.
| Property | Specification / Data | Operational Implication |
| Physical State | Waxy Solid or Viscous Oil (dependent on purity/temp) | May require gentle warming for transfer; high viscosity complicates pipetting. |
| Melting Point | ~50–54 °C (Based on enantiomeric analog) | Store under 25°C to maintain solid state; avoid uncontrolled heating. |
| Solubility | Soluble in DCM, EtOAc, DMSO. Insoluble in water.[1] | Use organic solvents for cleaning; water alone is ineffective for decontamination. |
| Reactivity | Hydrolytically Unstable | In the presence of moisture, hydrolyzes to form p-Toluenesulfonic acid (TsOH) , a strong corrosive acid. |
| Chirality | (R)-Enantiomer | Essential for stereoselective synthesis (e.g., Tenofovir). Racemization can occur under strong acidic/basic stress.[2] |
Part 3: The Genotoxicity Hazard (Core Analysis)
Mechanism of Action: DNA Alkylation
Standard SDSs often label sulfonate esters merely as "Irritants" (H315/H319). This is insufficient for pharmaceutical safety. As a bis-sulfonate , this molecule contains two electrophilic sites capable of reacting with nucleophilic centers in DNA (specifically the N7 position of guanine).
Because it has two leaving groups (tosylates), it possesses the theoretical capability to form inter-strand crosslinks or bulky adducts, interfering with DNA replication and transcription.
Visualization: Alkylation Pathway
The following diagram illustrates the electrophilic attack mechanism that necessitates its classification as a Potentially Genotoxic Impurity (PGI).
Figure 1: Mechanism of DNA alkylation via SN2 substitution, highlighting the displacement of the tosylate leaving group.
Part 4: Occupational Hygiene & Containment Strategy
Given the genotoxic potential, handling must align with Occupational Exposure Band (OEB) 4 or 5 protocols until specific toxicology data proves otherwise.
Engineering Controls
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Primary Containment: Weighing and dissolution must occur within a Powder Containment Balance Enclosure or a Glovebox (Isolator) under negative pressure.
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Secondary Containment: Fume hoods are acceptable only for handling solutions where the compound is dissolved and vapor pressure is negligible.
Personal Protective Equipment (PPE)
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Respiratory: If outside an isolator, a Powered Air Purifying Respirator (PAPR) with HEPA filters is required.
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Dermal:
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Glove Protocol: Double-gloving is mandatory.
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Inner Layer: Nitrile (4 mil).
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Outer Layer: Laminate film (e.g., Silver Shield™ or Ansell Barrier™). Standard nitrile alone provides insufficient breakthrough time for sulfonate esters in organic solvents.
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Part 5: Deactivation & Disposal Protocols
CRITICAL WARNING: Do not clean spills with water alone. Water hydrolysis is slow and generates strong acid. You must chemically destroy the electrophilic center.
Chemical Deactivation Logic
To render the molecule safe, the tosylate ester bond must be cleaved or the alkyl chain reacted with a "sacrificial" nucleophile.
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Method A (Hydrolysis): High pH (NaOH) forces hydrolysis to the diol and sodium tosylate (non-genotoxic).
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Method B (Aminolysis): Reaction with a concentrated amine (e.g., ammonium hydroxide) converts the ester to an amine, destroying the alkylating potential.
Step-by-Step Deactivation Workflow
Figure 2: Decision tree for the safe containment and chemical neutralization of sulfonate ester spills.
Detailed Deactivation Recipe
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Preparation: Prepare a solution of 10% w/v NaOH in Methanol/Water (50:50) . The methanol ensures solubility of the lipophilic tosylate, while the hydroxide ion performs the hydrolysis.
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Application: Apply excess solution to the contaminated surface or waste container.
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Contact Time: Allow to stand for a minimum of 24 hours .
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Verification: Check pH. If pH < 10, add more base. The hydrolysis consumes hydroxide; a drop in pH indicates ongoing reaction.
Part 6: Analytical Monitoring (Cleaning Validation)
For GMP facilities, proving the removal of this residue is mandatory.
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Technique: LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry).
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Rationale: UV detection is often insufficient for low-ppm detection required for genotoxic impurities.
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Method Parameters:
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
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Mobile Phase: Ammonium Formate / Acetonitrile gradient.
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Ionization: Electrospray Ionization (ESI) Positive mode.
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Limit of Quantitation (LOQ): Must be established below the TTC (Threshold of Toxicological Concern) based on the daily dose of the final drug product (typically < 1.5 µ g/day intake).
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References
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Gilead Sciences, Inc. (2010). Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale. Organic Process Research & Development. [Link]
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European Medicines Agency (EMA). (2017). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. [Link]
- Teasdale, A., & Elder, D. (2010). Analytical control strategies for mutagenic impurities: current industry practice. Trends in Analytical Chemistry.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12202209 (Propylene glycol ditosylate). [Link]
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Liu, D. Q., et al. (2010).[3] Genotoxic Impurities: Strategies for Identification and Control. Pharmaceutical Research.
